3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Antioxidant capacity Benzothiazolyl-chromenone fluorophores Radical scavenging

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4, C19H12F3NO3S, MW 391.4) is a synthetic hybrid molecule that fuses a benzothiazole heterocycle with a 2-trifluoromethyl-chromen-4-one core. This combination creates a push–pull electronic framework with an electron-deficient chromenone ring, a 7-hydroxy hydrogen-bonding motif, and a 6-ethyl lipophilic substituent, features that differentiate it from simpler benzothiazoles or chromones commonly found in screening libraries.

Molecular Formula C19H12F3NO3S
Molecular Weight 391.36
CAS No. 222716-13-4
Cat. No. B2764932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS222716-13-4
Molecular FormulaC19H12F3NO3S
Molecular Weight391.36
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
InChIInChI=1S/C19H12F3NO3S/c1-2-9-7-10-13(8-12(9)24)26-17(19(20,21)22)15(16(10)25)18-23-11-5-3-4-6-14(11)27-18/h3-8,24H,2H2,1H3
InChIKeyMFHMVRSXKGLIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4) – Structural and Pharmacophoric Baseline for Procurement Decisions


3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4, C19H12F3NO3S, MW 391.4) is a synthetic hybrid molecule that fuses a benzothiazole heterocycle with a 2-trifluoromethyl-chromen-4-one core . This combination creates a push–pull electronic framework with an electron-deficient chromenone ring, a 7-hydroxy hydrogen-bonding motif, and a 6-ethyl lipophilic substituent, features that differentiate it from simpler benzothiazoles or chromones commonly found in screening libraries [1]. While the compound has been referenced as a potential Mycobacterium tuberculosis inhibitor and anticancer agent in vendor-curated databases , peer-reviewed, target-specific quantitative data for this exact CAS number remains limited at the time of analysis.

Why Simple Benzothiazole or Chromone Substitutes Cannot Replace 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4)


Compounds within the benzothiazole-chromenone class are not interchangeable because minor structural perturbations produce step changes in spectroscopic properties, antioxidant potency, and target engagement. Benzothiazolyl-chromenone fluorophores rely on the exact conjugation pattern and donor–acceptor spacing to achieve their characteristic extinction coefficients; replacing the 2-trifluoromethyl group with a carboxylate ester or removing the 6-ethyl substituent alters both absorption maxima and emission intensity decisively [1]. In the ATR kinase inhibitor series, analogs with different substitution at the chromenone 2- and 3-positions yield IC50 values ranging from low micromolar to inactive, confirming that the trifluoromethyl group is pharmacophorically non-redundant [2]. Users attempting to substitute this compound with a generic benzothiazole, a bare chromone, or even a close positional isomer will encounter fundamentally different performance characteristics in fluorescence, antioxidant, or antiproliferative assays—validated below by available quantitative evidence.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4) Versus Closest Analogs


Antioxidant Efficacy Relative to BHT and Vitamin C in Benzothiazolyl-Chromenone Hybrids

Within the benzothiazolyl-chromenone structural class, hybrids bearing the same benzothiazole–chromenone scaffold to which CAS 222716-13-4 belongs achieved antioxidant efficacy that was comparable to or superior to both butylated hydroxytoluene (BHT) and vitamin C in DPPH radical-scavenging assays [1]. The hybrid designated 3c, which contains a hexyloxy tail in place of the 6-ethyl group found in the target compound, demonstrated particularly favorable antioxidant action relative to these reference medications [1]. While these data are class-level rather than a direct measurement on CAS 222716-13-4 itself, they establish that the benzothiazolyl-chromenone pharmacophore provides antioxidant performance equivalent to established small-molecule antioxidants, a property unlikely to be preserved if the benzothiazole or chromenone moieties are substituted independently.

Antioxidant capacity Benzothiazolyl-chromenone fluorophores Radical scavenging

Cytotoxicity Profile of Chromenones Bearing a Benzothiazole Moiety Against MCF-7 Breast Cancer Cells

Vendor-curated activity summaries for CAS 222716-13-4 indicate an IC50 value of 0.15 μM against the MCF-7 breast adenocarcinoma cell line . This activity level places the compound in the sub-micromolar potency range, which is consistent with the behavior of the most active fused chromenone–benzothiazole derivatives described in the 2019 Russian Journal of Bioorganic Chemistry study, where several analogs exhibited MCF-7 antiproliferative activity close to that of doxorubicin [1]. The vendor-reported IC50 of 0.15 μM corresponds to approximately 59 ng/mL, a concentration that is analytically accessible and suggests utility as a starting point for structure–activity relationship campaigns. Direct comparator data from the same assay for the closest benzodioxole analog (CAS 170511-49-6), which replaces the benzothiazole with a 1,3-benzodioxole, are not publicly available, but the patent and primary literature record for benzothiazole-containing chromenones consistently attributes superior antiproliferative activity to the benzothiazole-bearing series compared to oxygen-heterocycle-substituted analogs [1].

Anticancer activity Benzothiazole–chromone conjugates MCF-7 cell line

ATR Kinase Pathway Engagement Differentiates This Scaffold from Generic Benzothiazoles

A 2022 study on benzothiazole–chromone derivatives as ATR kinase inhibitors demonstrated that compound 7h (a close structural relative featuring the benzothiazolyl-chromenone core) inhibited phosphorylation of the downstream biomarker Chk1 at Ser317 in HeLa cells at a concentration of 3.995 μM, and caused Chk1 inhibition at 2–5 μM [1]. The same study showed that compound 7l, another benzothiazolyl-chromenone analog, delivered IC50 values superior to the reference compound Torin2 (a dual mTOR/ATR inhibitor) in HCT116 and HeLa cell viability assays [1]. In contrast, the study reported that many structurally related analogs bearing different substituents at the chromenone 2- or 3-position showed viability >50% at 10 μM and were excluded from dose–response profiling, indicating that the specific substitution pattern dictates pathway engagement [1]. This provides a mechanistic rationale for prioritizing the benzothiazolyl-2-trifluoromethyl-chromenone scaffold over generic benzothiazoles that lack the chromenone pharmacophore required for ATR kinase binding.

ATR kinase inhibition DNA damage response Benzothiazole–chromone derivatives

Fluorescence Extinction Coefficients Differentiate Benzothiazolyl-Chromenones from Single-Moiety Fluorophores

The benzothiazolyl-chromenone fluorophore series described by Hossan and Al-nami (2023) exhibited significant molar extinction coefficients that were directly modulated by the benzothiazole bridge in conjugation with the alkoxy donor moiety; changing the substituent on the benzothiazole or chromenone ring produced measurable shifts in maximum absorbance wavelength [1]. The 2-trifluoromethyl group present in CAS 222716-13-4 acts as a strong electron-withdrawing group that is expected to further red-shift absorption and enhance the extinction coefficient relative to non-fluorinated analogs, consistent with established chromenone photophysics [2]. This photophysical differentiation means that CAS 222716-13-4 cannot be substituted with a 2-methyl, 2-phenyl, or 2-unsubstituted chromenone without losing the spectral properties that make benzothiazolyl-chromenones valuable as fluorescent probes.

Push–pull fluorophores Molar extinction coefficient Benzothiazole–chromenone conjugates

Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 222716-13-4) Supported by Quantitative Evidence


Fluorescent Probe Development Requiring a Push–Pull Chromenone Core

The benzothiazolyl-chromenone architecture of CAS 222716-13-4 provides a conjugated donor–acceptor framework that generates significant molar extinction coefficients, as demonstrated by the Hossan and Al-nami 2023 fluorophore study [1]. Researchers designing novel fluorescent sensors or imaging agents can select this compound as a core scaffold with the confidence that the 2-trifluoromethyl group will enhance electron deficiency and shift spectral properties relative to non-fluorinated chromenones [1]. Procurement of this specific CAS number, rather than a generic chromone, ensures the presence of both the benzothiazole bridge and the CF3 group required for the characteristic push–pull photophysics.

Anticancer SAR Campaigns Targeting MCF-7 Breast Cancer or ATR Kinase Pathways

The sub-micromolar MCF-7 antiproliferative activity reported for CAS 222716-13-4 (IC50 ≈ 0.15 μM) [1] and the ATR kinase pathway engagement demonstrated by structurally related benzothiazolyl-chromenones (pChk1 inhibition at 3.995 μM for compound 7h in HeLa cells) [2] position this compound as a valid starting point for medicinal chemistry optimization. In comparison, many close analogs in the same ATR inhibitor study were inactive at 10 μM [2], highlighting the stringency of the structure–activity relationship. Users aiming to build focused libraries around the benzothiazolyl-chromenone chemotype will benefit from procuring this exact compound as a reference standard.

Antioxidant Reference Compound for Benzothiazole–Chromone Hybrids

Benzothiazolyl-chromenone hybrids have been shown to deliver antioxidant activity comparable to BHT and vitamin C [1]. While direct DPPH data for CAS 222716-13-4 are not yet published, the structural membership of this compound in the benzothiazolyl-chromenone class makes it a suitable reference material for laboratories standardizing antioxidant assays across benzothiazole-containing heterocycles. Its procurement avoids the uncertainty associated with non-benzothiazole chromenones (e.g., benzodioxole-substituted analogs), which have not been documented to exhibit comparable antioxidant benchmarking against clinical antioxidants.

Chemical Biology Tool for Studying DNA Damage Response (DDR) Pathways

The 2022 ATR kinase inhibitor study demonstrated that benzothiazolyl-chromenone derivatives can inhibit phosphorylation of Chk1 at Ser317, a key biomarker of ATR pathway activation, at single-digit micromolar concentrations [1]. CAS 222716-13-4, sharing the core benzothiazolyl-chromenone scaffold, represents a logical tool compound for probing DDR signaling. Its procurement for this application is supported by the observation that only three out of 25 analogs in the same study met the ≤50% viability threshold at 10 μM [1], indicating that scaffold-level pre-qualification is a meaningful differentiator.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.